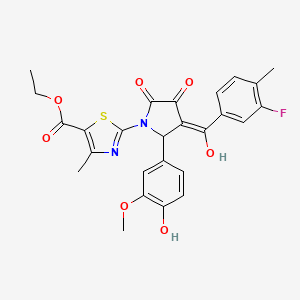![molecular formula C8H5ClINO B12866579 2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
2-(Chloromethyl)-7-iodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-7-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be iodinated to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-7-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The iodide group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with appropriate ligands.
Major Products:
- Substituted benzoxazoles
- Oxidized or reduced derivatives
- Coupled products with various aryl or alkyl groups
Applications De Recherche Scientifique
2-(Chloromethyl)-7-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-7-iodobenzo[d]oxazole is primarily based on its ability to interact with biological targets through its functional groups. The chloromethyl and iodide groups can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modification of biological pathways. This compound may also act as a ligand for certain receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
- 2-(Chloromethyl)-1,3-benzoxazole
- 2-(Chloromethyl)-5-iodobenzoxazole
- 2-(Chloromethyl)-7-bromobenzo[d]oxazole
Uniqueness: 2-(Chloromethyl)-7-iodobenzo[d]oxazole stands out due to the presence of both chloromethyl and iodide groups, which provide unique reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies .
Propriétés
Formule moléculaire |
C8H5ClINO |
|---|---|
Poids moléculaire |
293.49 g/mol |
Nom IUPAC |
2-(chloromethyl)-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
Clé InChI |
JGALWWWJNNCLLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)OC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


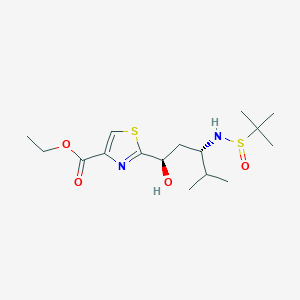
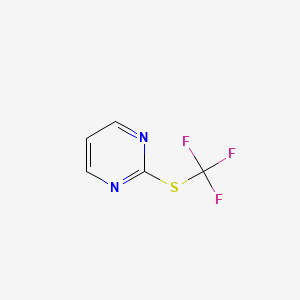
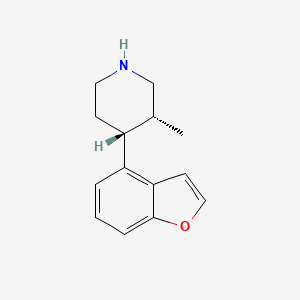
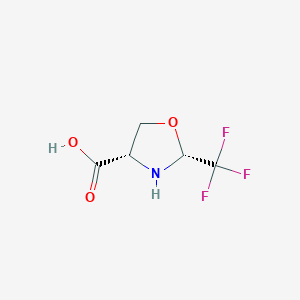
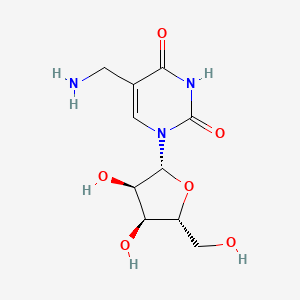
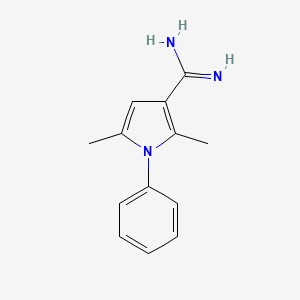
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
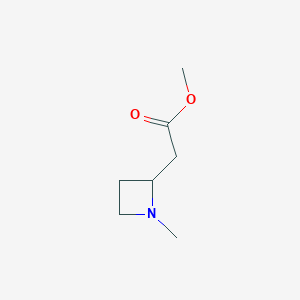
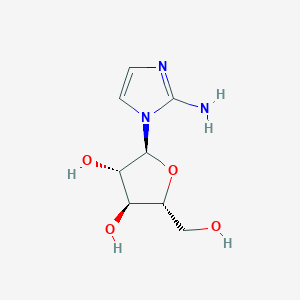
![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
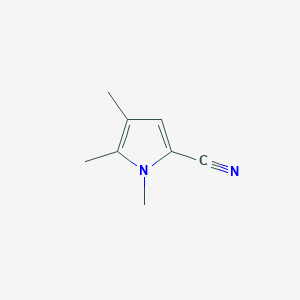
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)

